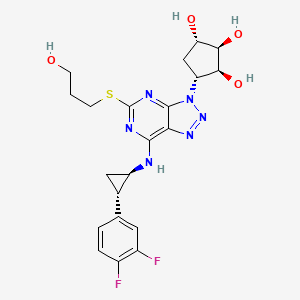

Antiplatelet agent 2

Descripción

Propiedades

Fórmula molecular |

C21H24F2N6O4S |

|---|---|

Peso molecular |

494.5 g/mol |

Nombre IUPAC |

(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(3-hydroxypropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol |

InChI |

InChI=1S/C21H24F2N6O4S/c22-11-3-2-9(6-12(11)23)10-7-13(10)24-19-16-20(26-21(25-19)34-5-1-4-30)29(28-27-16)14-8-15(31)18(33)17(14)32/h2-3,6,10,13-15,17-18,30-33H,1,4-5,7-8H2,(H,24,25,26)/t10-,13+,14+,15-,17-,18+/m0/s1 |

Clave InChI |

BPERSUFEKJNVNO-XUNGLMTJSA-N |

SMILES isomérico |

C1[C@H]([C@@H]1NC2=C3C(=NC(=N2)SCCCO)N(N=N3)[C@@H]4C[C@@H]([C@H]([C@H]4O)O)O)C5=CC(=C(C=C5)F)F |

SMILES canónico |

C1C(C1NC2=C3C(=NC(=N2)SCCCO)N(N=N3)C4CC(C(C4O)O)O)C5=CC(=C(C=C5)F)F |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Ticagrelor: A Technical Guide

Introduction: Ticagrelor, marketed under the brand names Brilinta and Brilique, is a pivotal antiplatelet agent in the management of acute coronary syndromes (ACS).[1][2] It belongs to the cyclo-pentyl-triazolo-pyrimidine (CPTP) chemical class and is the first orally active, reversible P2Y12 receptor antagonist.[3][4] Unlike thienopyridines such as clopidogrel, Ticagrelor does not require metabolic activation, leading to a more rapid and consistent onset of action.[5][6][7] This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical pharmacology of Ticagrelor for researchers, scientists, and drug development professionals.

Discovery and Development

The journey to Ticagrelor began with the aim of overcoming the limitations of existing antiplatelet therapies, particularly the irreversible P2Y12 inhibitors.[8] The development was driven by the need for a potent, orally bioavailable agent with a reversible mechanism of action, allowing for more flexible patient management, especially in cases requiring surgery.[1][8] The discovery process, initiated by AstraZeneca, moved from intravenous P2Y12 antagonists like cangrelor to the identification of an orally active compound.[8] This effort culminated in the selection of Ticagrelor (formerly AZD6140) as a candidate drug in 1999.[9]

Mechanism of Action

Ticagrelor exerts its antiplatelet effect by selectively and reversibly antagonizing the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation.[1][5][10]

P2Y12 Receptor Signaling Pathway:

Under normal physiological conditions, adenosine diphosphate (ADP) released from platelet-dense granules binds to the P2Y12 receptor.[11] This G-protein coupled receptor (GPCR) activation, via the Gαi subunit, inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[12] Lower cAMP levels result in the dephosphorylation of proteins like the vasodilator-stimulated phosphoprotein (VASP), contributing to platelet activation.[12] Simultaneously, the Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which in turn activates Akt, leading to increased cytosolic Ca²⁺ and granule secretion.[12] Both pathways converge to induce a conformational change in the glycoprotein IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[1][11][12]

Ticagrelor's Interaction with the P2Y12 Receptor:

Ticagrelor binds to a site on the P2Y12 receptor that is distinct from the ADP binding site, acting as an allosteric antagonist.[1][3][4] This binding "locks" the receptor in an inactive state, preventing ADP-induced signaling and subsequent platelet activation.[13] A key feature of Ticagrelor is its reversible binding, which allows for a faster offset of its antiplatelet effect compared to irreversible inhibitors.[1][5] In addition to its primary mechanism, Ticagrelor also inhibits the equilibrative nucleoside transporter 1 (ENT1), leading to increased extracellular adenosine concentrations, which may contribute to its cardioprotective effects.[5][11]

Caption: P2Y12 signaling pathway and Ticagrelor's inhibitory action.

Synthesis of Ticagrelor

Several synthetic routes for Ticagrelor have been developed, aiming for efficiency, safety, and high purity.[9][14][15] A common convergent synthesis approach is outlined below.

Caption: A high-level overview of a convergent synthesis route for Ticagrelor.

Experimental Protocols

Step 1: Condensation of Pyrimidine Amine with Cyclopentyl Derivative [14]

-

To a solution of pyrimidine amine derivative (14) in ethylene glycol, the cyclopentyl derivative (13) is added.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-Diisopropylethylamine (DIPEA) are added at room temperature.

-

The reaction mixture is heated to 120-125 °C for 4-5 hours.

-

After completion, the mixture is cooled, diluted with water, and the pH is adjusted to 4-5 with aqueous hydrochloric acid.

-

The product (15) is extracted with ethyl acetate.

Step 2: Formation of the Triazole Ring [14]

-

To a solution of p-Toluenesulfonic acid (TsOH) in water, resin nitrite is added, followed by the addition of the condensed intermediate (15) in acetonitrile.

-

The reaction is stirred at room temperature for 20-30 minutes.

-

Upon completion, the resin is filtered off, and the product (16) is isolated from the mother liquor.

Step 3: Condensation with Cyclopropylamine Derivative [14]

-

The triazole intermediate (16) is condensed with the cyclopropylamine derivative (10).

Step 4: Deprotection to Yield Ticagrelor [14]

-

The resulting compound (12) is deprotected using hydrochloric acid in dichloromethane (DCM) to furnish Ticagrelor (1).

Quantitative Data

In Vitro Activity

| Parameter | Ticagrelor | Active Metabolite (AR-C124910XX) | Prasugrel Active Metabolite |

| P2Y12 Binding Affinity (Ki) | 4.3 ± 1.3 nM[16][17] | - | - |

| P2Y12 Binding Kinetics (Kd) | 10.5 nM[4] | - | - |

| IC50 (P2Y12 Receptor Filtration Assay) | 0.074 ± 0.038 µM[4][13] | - | 8.27 ± 2.91 µM[4][13] |

| IC50 (GTPγS Binding Assay) | 0.059 ± 0.03 µM[4][13] | - | 2.84 ± 0.83 µM[4][13] |

| IC50 (ADP-induced Platelet Aggregation) | 0.005 ± 0.004 µM[4][13] | Potent as parent compound[7] | 0.313 ± 0.12 µM[4][13] |

Pharmacokinetics

| Parameter | Value |

| Oral Bioavailability | 36%[2] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 hours[2] |

| Plasma Half-life | ~8 hours[2] |

| Active Metabolite Half-life | ~12 hours[2] |

| Steady State Volume of Distribution | 88 L[2] |

Clinical Efficacy (PLATO Trial: Ticagrelor vs. Clopidogrel in ACS)

| Outcome | Ticagrelor | Clopidogrel | Hazard Ratio (95% CI) | p-value |

| Cardiovascular Death, MI, or Stroke | 9.8% | 11.7% | 0.84 (0.77-0.92) | <0.001 |

| Cardiovascular Death | 3.7% | 4.9% | 0.77 (0.64-0.93) | 0.0070[18] |

| All-Cause Mortality | 4.3% | 5.8% | 0.76 (0.64-0.90) | 0.0020[18] |

| Major Bleeding (PLATO criteria) | 11.6% | 11.2% | 1.04 (0.95-1.13) | 0.43 |

| Non-CABG Major Bleeding | 4.5% | 3.8% | 1.19 (1.02-1.38) | 0.03 |

Conclusion

Ticagrelor represents a significant advancement in antiplatelet therapy, offering a potent, rapid, and reversible inhibition of the P2Y12 receptor. Its discovery was a result of a targeted effort to improve upon existing treatments, and its synthesis has been optimized for large-scale production. The unique mechanism of action and favorable pharmacokinetic profile of Ticagrelor have translated into improved clinical outcomes for patients with acute coronary syndromes. This technical guide provides a foundational understanding of the key scientific aspects of Ticagrelor for professionals in the field of drug discovery and development.

References

- 1. What is the mechanism of Ticagrelor? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanism of Action (MOA) | BRILINTA | For HCPs [brilintahcp.com]

- 4. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Review of the Ticagrelor Trials Evidence Base - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ticagrelor Versus Prasugrel in Acute Coronary Syndrome: Real-World Treatment and Safety - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Novel Antiplatelet Compounds: An In-depth Technical Guide

Introduction

Platelets play a pivotal role in hemostasis and thrombosis. While essential for preventing blood loss at sites of vascular injury, their pathological activation can lead to occlusive thrombi, resulting in severe cardiovascular events like myocardial infarction and stroke.[1][2] Antiplatelet therapy is a cornerstone in the prevention and treatment of atherothrombotic diseases.[3][4] However, existing agents are associated with limitations, including bleeding risks and variable patient responses, driving the need for novel compounds with improved efficacy and safety profiles.[5][6] This guide provides a comprehensive overview of the core methodologies and strategic workflows for the preclinical evaluation of new antiplatelet agents, intended for researchers and drug development professionals.

I. In Vitro Evaluation of Antiplatelet Activity

The initial screening of novel compounds relies on a battery of in vitro assays designed to assess their effects on various aspects of platelet function. These assays are crucial for determining potency, mechanism of action, and for selecting promising candidates for further in vivo testing.

Key In Vitro Assays

-

Platelet Aggregation Assays: These are the most common methods to evaluate the overall inhibitory effect of a compound on platelet function.

-

Light Transmission Aggregometry (LTA): Considered the gold standard, LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[7]

-

Impedance Aggregometry: This method is performed on whole blood, providing an assessment in a more physiological environment.

-

Microtiter Plate Assays: This high-throughput method allows for the rapid screening of multiple compounds and concentrations.[8][9]

-

-

Platelet Activation and Secretion Assays: These assays measure specific markers of platelet activation.

-

Flow Cytometry: Used to quantify the surface expression of activation markers such as P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor.[10] This technique requires only small blood volumes.[10]

-

Luminometry: Measures the release of ATP from dense granules, another key indicator of platelet activation.

-

-

Assays Under Shear Flow: Platelet adhesion and aggregation in vivo occur under hemodynamic shear stress.

-

Microfluidic Flow Chambers: These devices simulate physiological shear flow conditions, allowing for the evaluation of compound effects on platelet adhesion and thrombus formation on various protein coatings like collagen.[11]

-

Data Presentation: In Vitro Activity

Quantitative data from in vitro studies, such as the half-maximal inhibitory concentration (IC50), should be systematically tabulated to facilitate the comparison of different compounds.

| Compound | Target Pathway | Platelet Aggregation (LTA) - ADP Induced (IC50, µM) | Platelet Aggregation (LTA) - Collagen Induced (IC50, µM) | P-selectin Expression (Flow Cytometry) - Thrombin Induced (% Inhibition @ 10µM) |

| Compound X | P2Y12 Receptor | 0.5 | > 50 | 85 |

| Compound Y | GPVI Signaling | > 50 | 1.2 | 92 |

| Aspirin (Control) | COX-1 | > 50 | 8.5 (Arachidonic Acid) | 20 |

| Clopidogrel (Control) | P2Y12 Receptor | 0.8 | > 50 | 88 |

Table 1: Example summary of in vitro antiplatelet activity for novel compounds compared to standard-of-care agents.

II. Key Signaling Pathways in Platelet Activation

Understanding the complex network of signaling pathways within platelets is critical for designing targeted therapies. Upon vascular injury, platelets are activated by various agonists like adenosine diphosphate (ADP), thrombin, and collagen.[12] These agonists bind to specific receptors, initiating intracellular signaling cascades that converge on common pathways leading to platelet shape change, granule secretion, and aggregation.[1][12]

Key receptor-ligand interactions include:

-

ADP binding to P2Y1 and P2Y12 receptors .[1]

-

Thrombin binding to Protease-Activated Receptors (PAR1 and PAR4) .[14]

-

von Willebrand Factor (vWF) binding to GPIb-IX-V , which is crucial for platelet adhesion under high shear stress.[13]

These initial signals trigger "inside-out" signaling, leading to the activation of the integrin αIIbβ3 (GPIIb/IIIa) receptor, which is the final common pathway for platelet aggregation.[12] Ligand binding to αIIbβ3 then initiates "outside-in" signaling, which reinforces platelet activation and stabilizes the thrombus.[12]

III. In Vivo Evaluation of Antiplatelet Compounds

Compounds that demonstrate promising in vitro activity must be evaluated in animal models to assess their antithrombotic efficacy and safety (bleeding risk) in a complex biological system.[15][16] Rodent models are frequently used for initial in vivo analyses due to their cost-effectiveness and the availability of transgenic strains.[17]

Experimental Workflow for Preclinical Evaluation

The progression from initial discovery to in vivo candidate selection follows a structured workflow, ensuring that only the most promising compounds advance.

References

- 1. New Concepts and Mechanisms of Platelet Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Current and Novel Antiplatelet Therapies for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Monitoring Antiplatelet Aggregation In Vivo and In Vitro by Microtiter Plate Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Measurement of Platelet Function in an Experimental Stroke Model With Aspirin and Clopidogrel Treatment [frontiersin.org]

- 11. youtube.com [youtube.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Platelet - Wikipedia [en.wikipedia.org]

- 15. ahajournals.org [ahajournals.org]

- 16. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]

- 17. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel Molecular Targets for Antiplatelet Therapy

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiplatelet therapy is undergoing a significant transformation. While traditional agents like aspirin and P2Y12 inhibitors have been instrumental in managing atherothrombotic diseases, their utility is often limited by a significant risk of bleeding.[1] This has spurred a paradigm shift in drug development, focusing on novel molecular targets that can dissociate antithrombotic efficacy from bleeding risk, thereby offering a wider therapeutic window.[1][2] This in-depth technical guide explores the core of this evolution, detailing promising new molecular targets, the drugs being developed to engage them, and the experimental methodologies crucial for their evaluation.

Novel Molecular Targets at the Platelet Surface

The platelet surface is a rich landscape of receptors that mediate adhesion, activation, and aggregation. Targeting these initial steps of thrombus formation offers the potential for more precise and safer antiplatelet effects.

Glycoprotein VI (GPVI): The Collagen Receptor

GPVI is a key signaling receptor for collagen, a potent platelet activator exposed upon atherosclerotic plaque rupture.[3] Its platelet-specific expression makes it an attractive target for minimizing off-target effects.[3] Inhibition of GPVI is expected to prevent pathologic thrombus formation at sites of vascular injury without significantly impairing normal hemostasis.[4]

Featured Investigational Drug: Revacept

Revacept is a dimeric fusion protein of the extracellular domain of GPVI that acts as a competitive antagonist.[1] Phase I and II clinical trials have demonstrated its safety and a favorable pharmacokinetic profile, with dose-dependent inhibition of collagen-induced platelet aggregation without a significant increase in bleeding time.[1][5]

| Investigational Drug | Target | Mechanism of Action | Key Quantitative Data | Stage of Development |

| Revacept | GPVI | Competitive antagonist, blocks collagen binding | Phase II (Symptomatic Carotid Stenosis): 120 mg dose showed a reduction in the combined safety and efficacy endpoint (stroke, death, TIA, MI, coronary intervention, bleeding) (HR, 0.46; P=0.047)[6]. Phase II (PCI): No significant reduction in periprocedural myocardial injury in low-risk patients[4]. | Phase III planning underway[4] |

| Glenzocimab (ACT017) | GPVI | Humanized monoclonal antibody fragment | Preclinical: Inhibited collagen-induced platelet aggregation with IC50 values of 10.52 and 121 ng.mL−1 (0.22 and 2.52 nM)[3][7]. | Clinical Development |

| Losartan | GPVI | Angiotensin II receptor blocker, repurposed as GPVI antagonist | Preclinical: Inhibited CRP-XL-induced Ca2+ release with an IC50 in the micromolar range[8]. | Preclinical (for this indication) |

| Cinanserin | GPVI | Serotonin receptor antagonist, repurposed as GPVI antagonist | Preclinical: Inhibited CRP-XL-induced Ca2+ release with an IC50 in the micromolar range[8]. | Preclinical (for this indication) |

Glycoprotein Ib-IX-V (GPIb-IX-V): The von Willebrand Factor (vWF) Receptor

The interaction between GPIbα on the platelet surface and von Willebrand Factor (vWF) is critical for initial platelet adhesion to the vessel wall, especially under high shear stress conditions found in arteries.

Featured Investigational Drug: Caplacizumab

Caplacizumab is an anti-vWF nanobody that inhibits the interaction between vWF and GPIbα. It has been approved for the treatment of acquired thrombotic thrombocytopenic purpura (aTTP).[9][10]

| Investigational Drug | Target | Mechanism of Action | Key Quantitative Data | Stage of Development |

| Caplacizumab | vWF-GPIbα interaction | Anti-vWF nanobody | Phase III (HERCULES trial): Faster normalization of platelet count (median 2.69 days vs. 2.88 days with placebo, P=0.01)[11]. Reduced TTP-related death, recurrence, or major thromboembolic event (12% vs. 49% with placebo, P<0.001)[11]. | Approved for aTTP |

Targeting Platelet Signaling Pathways

Interrupting the intracellular signaling cascades that lead to platelet activation and aggregation is another promising strategy. This approach can offer broader antiplatelet effects by targeting common downstream pathways.

Protease-Activated Receptors (PARs): Thrombin Receptors

Thrombin is the most potent platelet activator and plays a central role in thrombosis. It activates platelets through PAR1 and PAR4.[12] While PAR1 is activated by low concentrations of thrombin, PAR4 activation requires higher concentrations.[12]

Featured Investigational Drugs: Vorapaxar and Atopaxar (PAR1), BMS-986120 (PAR4)

Vorapaxar, a PAR1 antagonist, is approved for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral artery disease.[13][14] Atopaxar is another PAR1 antagonist that has been studied clinically. The development of PAR4 antagonists like BMS-986120 is driven by the hypothesis that inhibiting this receptor may offer a better safety profile by preserving the initial, PAR1-mediated platelet activation while preventing the sustained, PAR4-driven thrombus growth.[15]

| Investigational Drug | Target | Mechanism of Action | Key Quantitative Data | Stage of Development |

| Vorapaxar | PAR1 | Reversible antagonist | TRA 2°P TIMI 50 trial: Reduced the composite endpoint of CV death, MI, or stroke (7.9% vs. 9.5% with placebo, HR 0.80)[16]. | Approved |

| Atopaxar | PAR1 | Reversible antagonist | Clinical development has been less extensive compared to vorapaxar. | Clinical Development |

| BMS-986120 | PAR4 | Specific antagonist | Preclinical: Inhibited γ-thrombin or PAR4-AP induced platelet aggregation with an IC50 <10 nM[15]. | Phase I Clinical Trials |

| YD-3 | PAR4 | Selective inhibitor | Preclinical: Inhibited PAR4-AP-induced human platelet aggregation with an IC50 of 0.13 μM[17]. | Preclinical |

| P4pal-10 | PAR4 | Pepducin inhibitor | Preclinical: Inhibited PAR4-AP-induced human platelet aggregation with an IC50 of 1 μM[17]. | Preclinical |

P2Y12 Receptor: The ADP Receptor

The P2Y12 receptor, activated by adenosine diphosphate (ADP), is a well-established target for antiplatelet drugs like clopidogrel, prasugrel, and ticagrelor. However, the development of new P2Y12 inhibitors with different pharmacological profiles continues.

Featured Investigational Drug: Selatogrel

Selatogrel is a novel, subcutaneously administered, reversible P2Y12 inhibitor designed for rapid and potent platelet inhibition in the acute setting of a suspected myocardial infarction.[18][19]

| Investigational Drug | Target | Mechanism of Action | Key Quantitative Data | Stage of Development |

| Selatogrel | P2Y12 | Reversible antagonist | Phase II: 16 mg dose resulted in 96% of patients achieving a response (PRU < 100) at 30 minutes[18][20]. | Phase III |

| Ticagrelor | P2Y12 | Reversible antagonist | Pic50 value of 7.9 for inhibition of ADP-induced aggregation of human washed platelets[21]. | Approved |

Phosphoinositide 3-kinase β (PI3Kβ)

PI3Kβ is a key enzyme in the signaling cascade downstream of GPVI and P2Y12 receptors. Its inhibition offers the potential to block platelet activation induced by multiple agonists.

Featured Investigational Drug: AZD6482

AZD6482 is a selective PI3Kβ inhibitor that has been investigated for its antiplatelet effects.

| Investigational Drug | Target | Mechanism of Action | Key Quantitative Data | Stage of Development |

| AZD6482 | PI3Kβ | Selective inhibitor | Data from early clinical trials is not readily available in the provided search results. | Clinical Development |

Experimental Protocols

Evaluating the efficacy and safety of novel antiplatelet agents requires a suite of specialized in vitro and in vivo assays.

In Vitro Platelet Aggregation: Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation in response to various agonists.

Principle: This optical method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate upon the addition of an agonist.[22][23][24]

Detailed Methodology:

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[24] Samples should be processed within 4 hours and kept at room temperature.[24]

-

PRP and PPP Preparation:

-

Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[24]

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

-

-

Assay Procedure:

-

Pre-warm PRP and PPP samples to 37°C.[24]

-

Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

-

Add a standardized volume of PRP to a cuvette with a stir bar.

-

Add the agonist of choice (e.g., ADP, collagen, arachidonic acid, thrombin receptor-activating peptide) to the PRP.[23]

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. IC50 values for inhibitory compounds can be calculated by testing a range of concentrations.

Platelet Activation Marker Analysis: Flow Cytometry

Flow cytometry allows for the quantitative analysis of platelet activation markers on a single-cell level.

Principle: Fluorochrome-conjugated antibodies are used to label specific surface markers on platelets, and the fluorescence intensity is measured by a flow cytometer.

Detailed Methodology:

-

Blood Collection and Preparation: Collect whole blood as described for LTA. Platelet-rich plasma can be used, or whole blood can be stained directly.

-

Platelet Staining:

-

Incubate a small volume of PRP or whole blood with fluorochrome-conjugated antibodies against platelet-specific markers (e.g., CD41/CD61) and activation markers (e.g., CD62P for P-selectin expression, PAC-1 for activated GPIIb/IIIa).[25][26]

-

Incubate for 20-30 minutes at room temperature in the dark.[25][26]

-

-

Fixation (Optional but Recommended): Fix the stained platelets with 1% paraformaldehyde.[26]

-

Data Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics and/or a platelet-specific marker.

-

Data Analysis: Quantify the percentage of platelets expressing the activation marker and the mean fluorescence intensity.

In Vivo Thrombosis Models

Animal models are crucial for evaluating the antithrombotic efficacy and bleeding risk of new compounds in a physiological setting.

Principle: Thrombus formation is induced in a specific blood vessel in an anesthetized animal (commonly a mouse), and the effect of the test compound on thrombus size, stability, and vessel occlusion is monitored.

Commonly Used Models:

-

Ferric Chloride (FeCl3)-Induced Thrombosis: A piece of filter paper saturated with FeCl3 solution is applied to the exposed artery or vein, inducing endothelial injury and thrombus formation.[27][28]

-

Laser-Induced Thrombosis: A focused laser beam is used to induce a precise injury to the vessel wall.

-

Mechanical Injury Models: Physical injury is induced by forceps, a needle, or a wire.

General Protocol (FeCl3 Model in Mice):

-

Animal Preparation: Anesthetize the mouse and surgically expose the carotid artery or femoral vein.

-

Baseline Measurement: Record baseline blood flow using a Doppler flow probe.

-

Thrombus Induction: Apply a filter paper saturated with FeCl3 (e.g., 3.5%) to the vessel for a defined period (e.g., 3 minutes).[28]

-

Monitoring: Continuously monitor blood flow until the vessel is occluded or for a predetermined duration. The time to occlusion is a key endpoint.

-

Bleeding Time Assessment: In a separate cohort of animals, perform a tail bleeding time assay by transecting the tail and measuring the time to cessation of bleeding.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in platelet activation and the workflow of key experiments is essential for understanding and developing new antiplatelet therapies.

Platelet Activation Signaling Pathway

Caption: Key signaling pathways in platelet activation.

Experimental Workflow for In Vitro Antiplatelet Drug Screening

Caption: Workflow for preclinical evaluation of novel antiplatelet agents.

Conclusion

The pursuit of safer and more effective antiplatelet therapies has led to the identification of a diverse array of novel molecular targets. By moving beyond the traditional pathways, researchers are now able to target specific mechanisms of platelet adhesion and activation that are more critical for pathological thrombosis than for physiological hemostasis. The continued development of drugs against targets like GPVI, the vWF-GPIb axis, PAR4, and intracellular signaling molecules holds the promise of a new generation of antiplatelet agents with an improved benefit-risk profile, ultimately leading to better outcomes for patients with atherothrombotic diseases. The rigorous application of the described experimental methodologies will be paramount in translating these promising preclinical findings into clinical success.

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. Towards standardization of in vivo thrombosis studies in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting platelet GPVI with glenzocimab: a novel mechanism for inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Antithrombotic Revacept Fails to Reduce Myocardial Injury in PCI | tctmd.com [tctmd.com]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel GPVI Receptor Antagonists by Structure-Based Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Caplacizumab for immune thrombotic thrombocytopenic purpura: real-world multicenter data [frontiersin.org]

- 10. ashpublications.org [ashpublications.org]

- 11. Caplacizumab Treatment for Acquired Thrombotic Thrombocytopenic Purpura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current and Novel Antiplatelet Therapies for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Zontivity (vorapaxar) for the Reduction of Thrombotic Cardiovascular Events - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. Vorapaxar in the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of vorapaxar as approved for clinical use in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Injectable P2Y12 Inhibitor Selatogrel Shows Promise in Acute MI | tctmd.com [tctmd.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Idorsia | Media Release [idorsia.com]

- 21. ahajournals.org [ahajournals.org]

- 22. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 23. journals.viamedica.pl [journals.viamedica.pl]

- 24. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 25. med.upenn.edu [med.upenn.edu]

- 26. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 27. ahajournals.org [ahajournals.org]

- 28. ahajournals.org [ahajournals.org]

The Architecture of Platelet Inhibition: A Technical Guide to the Structure-Activity Relationship of a Novel Antiplatelet Agent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of "Antiplatelet Agent 2," a novel, reversible, and direct-acting antagonist of the P2Y12 receptor. By examining the intricate relationship between molecular structure and biological function, we provide a comprehensive resource for researchers and drug development professionals in the field of antithrombotic therapy. This document delves into the core principles of P2Y12 inhibition, presents key SAR data, outlines detailed experimental protocols for assessing antiplatelet activity, and visualizes the critical signaling pathways and experimental workflows.

Introduction: The P2Y12 Receptor as a Therapeutic Target

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic events such as myocardial infarction and stroke. The P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface, plays a pivotal role in amplifying and sustaining platelet activation in response to adenosine diphosphate (ADP).[1][2] Consequently, antagonism of the P2Y12 receptor has become a cornerstone of antiplatelet therapy.[1][3]

"this compound" represents a significant advancement in this class of therapeutics. Unlike irreversible thienopyridine prodrugs such as clopidrel, "this compound" is a direct-acting, reversible inhibitor, offering a more predictable and controllable antiplatelet effect.[4] This guide will dissect the molecular features that govern its potent and selective inhibition of the P2Y12 receptor.

P2Y12 Signaling Pathway and Mechanism of Action

Understanding the signaling cascade initiated by P2Y12 activation is fundamental to appreciating the mechanism of action of its antagonists. Upon ADP binding, the P2Y12 receptor couples to the inhibitory G protein, Gi. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein that, in its phosphorylated state, inhibits platelet activation. By blocking the P2Y12 receptor, "this compound" prevents this cascade, maintaining high levels of cAMP and phosphorylated VASP, thereby inhibiting platelet aggregation.[5]

Structure-Activity Relationship (SAR) Studies

The potency of "this compound" is the result of systematic modifications to a core scaffold. The following table summarizes the SAR of a series of analogs, highlighting the key structural features that influence P2Y12 receptor antagonism. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50) against ADP-induced platelet aggregation.

| Compound ID | R1 Group | R2 Group | R3 Group | P2Y12 IC50 (nM) |

| 2a (Core) | -H | -H | -H | 520 |

| 2b | -F | -H | -H | 150 |

| 2c | -Cl | -H | -H | 98 |

| 2d | -CH3 | -H | -H | 350 |

| 2e | -Cl | -CH2CH3 | -H | 45 |

| 2f | -Cl | -Cyclopropyl | -H | 25 |

| 2g | -Cl | -Cyclopropyl | -OH | 8 |

| 2h (Agent 2) | -Cl | -Cyclopropyl | -OCH2CH2OH | 2.5 |

| 2i | -Cl | -Cyclopropyl | -OCH3 | 15 |

Key SAR Insights:

-

R1 Substitution: Halogen substitution at the R1 position, particularly with chlorine (Compound 2c), significantly enhances potency compared to the unsubstituted core (Compound 2a). This suggests a key hydrophobic or electronic interaction in the binding pocket.

-

R2 Substitution: Introduction of a small alkyl group at the R2 position, with a cyclopropyl moiety (Compound 2f) being optimal, dramatically improves inhibitory activity. This highlights the importance of a specific hydrophobic pocket in the receptor.

-

R3 Substitution: The most significant gains in potency are achieved through modifications at the R3 position. The addition of a hydroxyl group (Compound 2g) and further extension to a hydroxyethoxy group (Compound 2h, "this compound") leads to a substantial increase in activity. This indicates a critical hydrogen bonding network is formed with the receptor.

Experimental Protocols

The evaluation of "this compound" and its analogs relies on a suite of specialized in vitro assays to quantify their impact on platelet function. Below are detailed protocols for the key experiments.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet aggregation.[6] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate. Samples should be processed within 4 hours of collection and kept at room temperature.[7]

-

PRP and PPP Preparation: Centrifuge the whole blood at 150-200g for 10-15 minutes at room temperature to obtain PRP. To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500g for 15 minutes).[7]

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10^9/L) using autologous PPP.

-

Assay Procedure:

-

Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar.

-

Place the cuvette in the aggregometer (37°C) and set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

-

Add 50 µL of the test compound or vehicle control and incubate for a specified time.

-

Initiate aggregation by adding an ADP solution (final concentration of 5-20 µM).

-

Record the change in light transmission for at least 5 minutes.

-

-

Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

References

- 1. QSAR, structure-based pharmacophore modelling and biological evaluation of novel platelet ADP receptor (P2Y12) antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. itcmed.com [itcmed.com]

- 4. Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

An In-depth Technical Guide on the Chemical Properties and Characterization of Ticagrelor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticagrelor is an orally active, potent, and selective antiplatelet agent.[1] It belongs to a chemical class called cyclopentyltriazolopyrimidines (CPTPs) and is the first reversibly binding oral P2Y12 receptor antagonist.[2][3] Unlike thienopyridine antiplatelet agents (e.g., clopidrel, prasugrel), ticagrelor is not a prodrug and does not require metabolic activation to exert its pharmacological effect.[2][4] This direct-acting mechanism contributes to a faster onset of action and more consistent platelet inhibition.[2][5]

Ticagrelor is indicated for the prevention of thrombotic events, such as cardiovascular death, myocardial infarction, and stroke, in patients with acute coronary syndrome (ACS) or a history of myocardial infarction.[6][7] Its mechanism of action involves the reversible and non-competitive antagonism of the P2Y12 receptor, a key receptor for adenosine diphosphate (ADP) on the platelet surface.[5][8] By blocking ADP-induced P2Y12 signaling, ticagrelor effectively inhibits platelet activation and aggregation.[4]

This technical guide provides a comprehensive overview of the chemical properties and characterization of ticagrelor, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical and Physical Properties

The fundamental chemical and physical properties of ticagrelor are summarized in the table below. These properties are critical for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Chemical Name | (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[8][9]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | [10] |

| Molecular Formula | C23H28F2N6O4S | |

| Molecular Weight | 522.57 g/mol | [7] |

| Appearance | Crystalline powder | [7] |

| Melting Point | 138-140°C | [11] |

| Solubility | Aqueous solubility of approx. 10 mcg/mL at room temperature. Slightly soluble in methanol. | [7][11] |

| pKa | Not available in the provided search results. | |

| LogP | Not available in the provided search results. |

Characterization and Analytical Methodologies

The characterization of ticagrelor involves a range of analytical techniques to determine its identity, purity, and potency. Several methods have been developed and validated for the analysis of ticagrelor in bulk drug substance and pharmaceutical formulations.[9]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the quantitative analysis of ticagrelor.[9][10]

3.1.1 Experimental Protocol: RP-HPLC for Purity and Assay

This protocol is a representative example for the determination of ticagrelor in bulk and pharmaceutical dosage forms.

-

Instrumentation: An HPLC system equipped with a UV detector and a data acquisition system.[12]

-

Column: Symmetry C18 column (250mm × 4.6 mm, 5µm particle size).[12]

-

Mobile Phase: A mixture of methanol and phosphate buffer (pH adjusted to 4 with orthophosphoric acid) in a 75:25 v/v ratio.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

Standard Preparation: A stock solution of 1000 µg/mL is prepared by dissolving the ticagrelor reference standard in methanol. Working standards in the range of 10 to 120 µg/mL are prepared by diluting the stock solution with the mobile phase.[14]

-

Sample Preparation (Tablets): A quantity of finely powdered tablets equivalent to 100 mg of ticagrelor is transferred to a 100 mL volumetric flask. About 60 mL of the mobile phase is added, and the flask is sonicated for 10 minutes with occasional shaking. The volume is then made up to the mark with the mobile phase. The resulting solution is filtered through a 0.22 µm syringe filter. A further dilution is made to achieve a final concentration within the calibration range.[13]

-

Analysis: The standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The retention time for ticagrelor is typically around 2.75 to 3.58 minutes under these conditions.[12][13] The concentration of ticagrelor in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.

Spectrophotometry

UV-Visible spectrophotometry can also be used for the estimation of ticagrelor. The wavelength of maximum absorbance (λmax) for ticagrelor is around 254-256 nm.[14]

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used for the determination of ticagrelor and its metabolites in biological matrices such as plasma and urine.[9]

Mechanism of Action and Signaling Pathway

Ticagrelor exerts its antiplatelet effect by targeting the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the surface of platelets.[15] The activation of the P2Y12 receptor by its endogenous agonist, ADP, leads to a cascade of intracellular signaling events that ultimately result in platelet aggregation and thrombus formation.[16]

The signaling pathway involves the coupling of the P2Y12 receptor to the Gαi2 protein, which in turn inhibits adenylyl cyclase.[6][16] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels disinhibit the activation of downstream effectors such as PI3K and Akt, promoting platelet activation.[16][17]

Ticagrelor is a direct-acting, reversible, and non-competitive antagonist of the P2Y12 receptor.[5][8] It binds to a site on the receptor that is distinct from the ADP binding site, inducing a conformational change that prevents receptor activation.[5] This allosteric modulation effectively blocks the downstream signaling cascade, thereby inhibiting platelet aggregation.[5]

Below is a diagram illustrating the P2Y12 signaling pathway and the inhibitory action of ticagrelor.

Caption: Ticagrelor's mechanism of action on the P2Y12 signaling pathway.

Synthesis and Manufacturing

The synthesis of ticagrelor is a multi-step process that involves the construction of the core triazolopyrimidine structure followed by the addition of the various side chains.[18][19] Several synthetic routes have been reported in the literature, often starting from a substituted pyrimidine derivative.[20] The process typically involves steps such as condensation, diazotization, and deprotection to yield the final active pharmaceutical ingredient (API).[19] The synthesis is designed to be cost-effective and robust for large-scale manufacturing, with a focus on achieving high purity of the final product.[20]

Conclusion

Ticagrelor is a well-characterized antiplatelet agent with a distinct chemical structure and mechanism of action. The analytical methods described in this guide are essential for ensuring the quality, safety, and efficacy of ticagrelor-containing products. A thorough understanding of its chemical properties, characterization, and signaling pathway is crucial for researchers, scientists, and drug development professionals involved in the discovery and development of novel antithrombotic therapies.

References

- 1. Ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Ticagrelor: Package Insert / Prescribing Information / MOA [drugs.com]

- 8. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical methodologies for the determination of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsr.com [ijpsr.com]

- 11. TICAGRELOR | 274693-27-5 [chemicalbook.com]

- 12. rjptonline.org [rjptonline.org]

- 13. qtanalytics.in [qtanalytics.in]

- 14. gsconlinepress.com [gsconlinepress.com]

- 15. What are P2Y12 receptor agonists and how do they work? [synapse.patsnap.com]

- 16. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]

- 17. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

- 19. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bot Verification [rasayanjournal.co.in]

Early-Phase Toxicity Screening for Novel Antiplatelet Drugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antiplatelet agents is critical for the prevention and treatment of atherothrombotic diseases. However, ensuring the safety of these new chemical entities is paramount. Early-phase toxicity screening is a crucial step in the drug development pipeline to identify and mitigate potential adverse effects before significant resources are invested in clinical trials. This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation for the early-phase toxicity screening of novel antiplatelet drugs. The primary on-target toxicity of antiplatelet agents is an increased risk of hemorrhage.[1][2] Therefore, a major focus of preclinical safety assessment is to evaluate the bleeding risk.

Key Toxicities of Concern

The primary toxicities associated with antiplatelet drugs that must be evaluated in early-phase screening include:

-

Hemorrhage: The most common and anticipated adverse effect due to the mechanism of action of these drugs.[1][2]

-

Thrombocytopenia: A decrease in the number of platelets, which can be immune-mediated or due to direct toxicity to megakaryocytes.[3]

-

Cytotoxicity: Direct cellular toxicity that can affect platelets and other cell types.

-

Hemotoxicity: Lysis of red blood cells (hemolysis) or other adverse effects on blood components.

-

Genotoxicity: The potential to damage genetic material, which can have long-term carcinogenic consequences.[4][5][6][7][8]

-

Off-Target Effects: Unintended interactions with other receptors or enzymes that can lead to a variety of adverse effects.[9][10]

-

Pro-thrombotic Risk: Paradoxical enhancement of thrombosis under certain conditions.

Preclinical Toxicity Screening Workflow

A tiered approach to toxicity screening is recommended, starting with in vitro assays and progressing to in vivo models for promising candidates.

In Vitro Toxicity Assays

In vitro assays are essential for the initial screening of a large number of compounds in a cost-effective and high-throughput manner.

Cytotoxicity Assays

4.1.1 MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

-

Experimental Protocol:

-

Plate cells (e.g., platelets or relevant cell lines) in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours.[12]

-

Treat the cells with various concentrations of the test compound and incubate for a further 24-72 hours.[2][12]

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[12]

-

Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

-

Data Presentation:

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| Drug A | Platelets | 24 | 50 |

| Drug B | Platelets | 24 | >100 |

| Positive Control | Platelets | 24 | 5 |

Hemolysis Assay

This assay determines the potential of a compound to damage red blood cells.

-

Principle: The release of hemoglobin from lysed red blood cells is measured spectrophotometrically.[8][13]

-

Experimental Protocol:

-

Prepare a 2% suspension of washed human red blood cells in phosphate-buffered saline (PBS).

-

Incubate the red blood cell suspension with various concentrations of the test compound at 37°C for 1-4 hours.[13]

-

Centrifuge the samples to pellet intact red blood cells.

-

Transfer the supernatant to a new 96-well plate and measure the absorbance of released hemoglobin at 541 nm.[14]

-

A positive control (e.g., Triton X-100) is used to determine 100% hemolysis.[15]

-

-

Data Presentation:

| Compound | Concentration (µM) | % Hemolysis |

| Drug A | 10 | 2.5 |

| Drug A | 100 | 15.8 |

| Drug B | 100 | < 1.0 |

| Triton X-100 (1%) | - | 100 |

Platelet Aggregation Assay

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function.[16]

-

Principle: The aggregation of platelets in platelet-rich plasma (PRP) in response to an agonist is measured as an increase in light transmission through the sample.[9][17]

-

Experimental Protocol:

-

Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood by differential centrifugation.[17]

-

Adjust the platelet count in the PRP to a standardized concentration.

-

Pre-incubate the PRP with the test compound or vehicle at 37°C.

-

Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to induce aggregation.[9]

-

Record the change in light transmission for a defined period using an aggregometer.

-

-

Data Presentation:

| Compound | Agonist (Concentration) | IC50 (µM) |

| Ticagrelor | ADP (20 µM) | 0.22 |

| Prasugrel (active metabolite) | ADP (20 µM) | 0.8 |

| Aspirin | Arachidonic Acid (1 mM) | 30 |

Genotoxicity Assays

A battery of genotoxicity tests is required by regulatory agencies to assess the mutagenic and clastogenic potential of new drugs.[4][5][6][7][8]

4.4.1 Ames Test (Bacterial Reverse Mutation Assay)

-

Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, making them unable to grow in a histidine-free medium.[18] The test compound is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow.[17][18]

-

Experimental Protocol:

-

The bacterial strains are exposed to the test compound at various concentrations, with and without a metabolic activation system (S9 fraction from rat liver).

-

The mixture is plated on a minimal agar medium lacking histidine.

-

After incubation, the number of revertant colonies is counted.

-

A significant increase in the number of colonies compared to the negative control indicates a mutagenic potential.

-

4.4.2 In Vitro Micronucleus Assay

-

Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[19][20][21]

-

Experimental Protocol:

-

Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are cultured and exposed to the test compound.

-

Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei.[19][21]

-

After an appropriate incubation period, the cells are harvested, fixed, and stained.

-

The frequency of micronucleated cells is determined by microscopic analysis.

-

In Vivo Toxicity Models

In vivo studies are essential to evaluate the integrated physiological and toxicological effects of a drug candidate.

Bleeding Time Assessment

5.1.1 Mouse Tail Transection Model

-

Principle: This is a widely used model to assess the effect of antiplatelet agents on hemostasis.[19]

-

Experimental Protocol:

-

Administer the test compound to mice via the appropriate route (e.g., oral gavage, intravenous injection).

-

After a specified time, anesthetize the mouse and transect the tail at a standardized diameter (e.g., 3 mm from the tip).[22]

-

Immerse the tail in warm saline (37°C) and measure the time until bleeding ceases for a defined period (e.g., 30 seconds).[22]

-

Blood loss can also be quantified by measuring the amount of hemoglobin in the saline.[23]

-

-

Data Presentation:

| Compound | Dose (mg/kg) | Bleeding Time (s) | Fold Increase vs. Vehicle |

| Vehicle | - | 84 ± 4 | 1.0 |

| Prasugrel | 1 | 168 ± 12 | 2.0 |

| Prasugrel | 3 | 252 ± 20 | 3.0 |

| Ticagrelor | 1 | 151 ± 10 | 1.8 |

| Ticagrelor | 10 | 294 ± 25 | 3.5 |

Pro-thrombotic Risk Assessment

5.2.1 Ferric Chloride (FeCl3)-Induced Thrombosis Model

-

Principle: This model is used to evaluate the efficacy of antithrombotic agents in an in vivo setting of vascular injury.[1][3]

-

Experimental Protocol:

-

Anesthetize a rat or mouse and surgically expose the carotid artery.[3][24]

-

Apply a filter paper saturated with a solution of ferric chloride (e.g., 35-50%) to the adventitial surface of the artery for a few minutes to induce endothelial injury and thrombus formation.[24][25]

-

Monitor blood flow in the artery using a Doppler flow probe.

-

The time to vessel occlusion is the primary endpoint.

-

-

Data Presentation:

| Compound | Dose (mg/kg) | Time to Occlusion (min) | % Inhibition of Thrombosis |

| Vehicle | - | 12.2 ± 1.6 | 0 |

| Clopidogrel | 10 | > 60 | 100 |

| Drug C | 5 | 25.5 ± 3.1 | 53 |

| Drug C | 10 | 48.9 ± 5.5 | 80 |

Signaling Pathways in Platelet Activation

Understanding the signaling pathways targeted by antiplatelet drugs is essential for interpreting both efficacy and toxicity data.

ADP-P2Y12 Receptor Signaling

The P2Y12 receptor is a major target for many antiplatelet drugs. Its activation leads to a decrease in intracellular cAMP and subsequent platelet activation.[26]

Collagen-GPVI Receptor Signaling

Glycoprotein VI (GPVI) is a key receptor for collagen, initiating a signaling cascade that leads to potent platelet activation.[27]

Regulatory Considerations

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific requirements for the preclinical safety data package for an Investigational New Drug (IND) application.[3][28][29][30] The ICH S7A guideline provides a framework for safety pharmacology studies, which are intended to identify undesirable pharmacodynamic properties of a substance that may have relevance to its human safety.[4] For genotoxicity, the ICH S2 (R1) guideline outlines the recommended battery of tests.[4][5][6][7][8]

Conclusion

A systematic and comprehensive early-phase toxicity screening program is essential for the successful development of novel antiplatelet drugs. By employing a combination of in vitro and in vivo assays, researchers can identify potential safety liabilities early, enabling a data-driven approach to lead candidate selection and progression. This guide provides a foundational framework for designing and implementing such a program, with a focus on robust experimental design and clear data interpretation. Adherence to regulatory guidelines is critical to ensure a smooth transition from preclinical to clinical development.

References

- 1. Preclinical and clinical studies with selective reversible direct P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel strategies in antithrombotic therapy: targeting thrombosis while preserving hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]

- 7. database.ich.org [database.ich.org]

- 8. database.ich.org [database.ich.org]

- 9. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]

- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Safety Reporting Requirements for INDs (Investigational New Drug Applications) and BA/BE (Bioavailability/Bioequivalence) Studies | FDA [fda.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. microbiologyinfo.com [microbiologyinfo.com]

- 18. Ames test - Wikipedia [en.wikipedia.org]

- 19. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 20. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. crpr-su.se [crpr-su.se]

- 22. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pa2online.org [pa2online.org]

- 24. researchgate.net [researchgate.net]

- 25. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 28. biobostonconsulting.com [biobostonconsulting.com]

- 29. IND Data Requirements and US FDA Submission Process [prorelixresearch.com]

- 30. Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Throughput Screening Assays for Antiplatelet Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core high-throughput screening (HTS) methodologies used to identify and characterize novel antiplatelet agents. It details the principles, experimental protocols, and data interpretation for key assays and outlines the critical signaling pathways involved in platelet activation.

Introduction to Antiplatelet Drug Discovery

Platelets are essential for hemostasis, but their pathological activation leads to thrombosis, a primary cause of major adverse cardiovascular events like myocardial infarction and stroke.[1][2] Antiplatelet therapy is a cornerstone of cardiovascular disease management. The development of new, more effective, and safer antiplatelet drugs requires robust screening platforms capable of evaluating large compound libraries.[3][4] High-throughput screening (HTS) assays, adapted to 96-, 384-, and even 1536-well microplate formats, provide the necessary scale and efficiency for modern drug discovery campaigns.[5][6][7]

This document focuses on the most widely adopted HTS assays for assessing platelet function, including those that measure aggregation, granule secretion, and intracellular signaling events.

Core HTS Methodologies for Antiplatelet Activity

Several physiological platelet responses have been successfully adapted into HTS formats. The primary methods involve measuring platelet aggregation, dense granule secretion (via ATP release), and intracellular calcium mobilization.[5][8]

Aggregation-Based Assays

The gold standard for assessing platelet function is aggregation, the process of platelets clumping together.[5][9]

Principle: Light Transmission Aggregometry (LTA) principles have been miniaturized for HTS. In this format, a suspension of platelet-rich plasma (PRP) or washed platelets is placed in a microplate well. As an agonist induces aggregation, the formation of larger platelet clumps allows more light to pass through the suspension. This change in light transmission (or absorbance) is measured by a microplate reader and is proportional to the extent of aggregation.[5][9][10]

Secretion-Based Assays (ATP Release)

Upon activation, platelets release the contents of their dense granules, which include ADP and ATP, to amplify the thrombotic response.[11][12]

Principle: The release of ATP from dense granules can be quantified using a luciferin-luciferase bioluminescence system.[5][13] In the presence of ATP released from activated platelets, the luciferase enzyme catalyzes the oxidation of luciferin, producing a light signal that is proportional to the amount of ATP secreted.[11][12] This highly sensitive method is ideal for HTS and can be performed in 96- or 384-well plates.[13]

Calcium Mobilization Assays

An increase in cytosolic free calcium ([Ca2+]i) is a critical early signaling event that is essential for almost all platelet functions, including aggregation and secretion.[5][14]

Principle: This assay uses a cell-permeant fluorescent Ca2+-sensitive dye, such as Fluo-4 AM or Indo-1, to load the platelets.[5][15] When an agonist activates the platelets, intracellular calcium is released from internal stores and enters from the extracellular space, causing the dye to fluoresce. The increase in fluorescence intensity, measured by a kinetic plate reader, reflects the rise in [Ca2+]i.[6] This assay is highly amenable to HTS and can provide insights into the upstream signaling pathways targeted by inhibitors.[6][16]

Flow Cytometry-Based Assays

Flow cytometry offers a powerful, multiparametric approach to analyze individual platelets, though its throughput is generally lower than plate-reader assays. It is often used in secondary screening or hit characterization.[17][18][19]

Principle: Fluorophore-conjugated antibodies are used to detect activation-dependent markers on the platelet surface. Key markers include:

-

P-selectin (CD62P): A protein that translocates from alpha-granules to the platelet surface upon activation.[17][18]

-

Activated GPIIb/IIIa (PAC-1 binding): The PAC-1 antibody specifically recognizes the conformationally activated state of the GPIIb/IIIa integrin, which is required for fibrinogen binding and aggregation.[4][17][20]

Experimental Workflows and Signaling Pathways

HTS Experimental Workflow

The typical workflow for an antiplatelet drug screening campaign involves several automated stages, from compound handling to data analysis, to efficiently identify and validate "hit" compounds.

Key Platelet Activation Signaling Pathways

Understanding the underlying signaling cascades is crucial for designing mechanism-based screens and interpreting results. The two major activation routes are initiated by G-protein coupled receptors (GPCRs) and immunoreceptor tyrosine-based activation motif (ITAM) receptors.

GPCR-Mediated Activation (e.g., ADP): ADP is a key agonist that activates platelets via two P2Y receptors. The P2Y1 receptor couples to Gq, leading to calcium mobilization, while the P2Y12 receptor couples to Gi, inhibiting adenylyl cyclase and amplifying the activation signal. The P2Y12 receptor is the target of major antiplatelet drugs like clopidogrel and ticagrelor.[1][2]

ITAM-Mediated Activation (e.g., Collagen): Collagen, exposed upon vascular injury, activates platelets through the GPVI receptor, which is associated with an FcRγ chain containing an ITAM. This initiates a tyrosine kinase-based signaling cascade, leading to robust PLCγ2 activation and subsequent calcium signaling and granule release.[1]

Data Presentation and Performance Metrics

The quality and reliability of an HTS assay are determined by statistical parameters. The Z'-factor is a key metric used to validate an assay's suitability for HTS.[21]

Z'-Factor: This metric reflects the separation between the high (agonist only) and low (inhibitor) signal distributions.

-

Z' = 1 – (3σ_p + 3σ_n) / |μ_p – μ_n|

-

Where σ is the standard deviation, μ is the mean, p is the positive control (e.g., agonist), and n is the negative control (e.g., buffer/vehicle).

-

-

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for HTS.[21]

The following tables summarize key performance metrics and inhibitory concentrations for standard antiplatelet agents across different HTS assays.

| Table 1: Comparison of HTS Technologies for Antiplatelet Activity | |||||

| Assay Type | Principle | Throughput | Endpoint Measured | Advantages | Limitations |

| Microplate Aggregometry | Change in light absorbance/transmission as platelets aggregate.[9] | High (96/384-well) | Platelet-platelet aggregation.[5] | Cost-effective, direct measure of a key physiological endpoint.[5] | Can be affected by compound color/precipitation; requires precise agitation. |

| ATP Release (Luminescence) | Bioluminescence from ATP released by dense granules.[11] | Very High (384/1536-well) | Dense granule secretion.[13] | Highly sensitive, low sample volume, applicable to whole blood.[1][11] | Indirect measure of aggregation; susceptible to luciferase inhibitors. |

| Calcium Mobilization | Fluorescence of Ca2+ sensitive dyes upon ion influx.[6] | Very High (384/1536-well) | Intracellular Ca2+ concentration.[5] | Mechanistic insights into early signaling; kinetic or endpoint reads.[6] | Can miss inhibitors acting downstream of Ca2+ signaling. |

| Flow Cytometry | Antibody-based detection of surface activation markers.[17] | Medium | P-selectin expression, PAC-1 binding, etc.[18] | Multiparametric, single-cell analysis provides detailed information.[17] | Lower throughput, higher cost, more complex data analysis. |

| Table 2: Performance Metrics of Common Antiplatelet HTS Assays | |||

| Assay | Agonist | Typical Z'-Factor | Reference |

| ATP Release (Luminescence) | Thrombin | > 0.5 | [13] |

| ATP Release (Luminescence) | Collagen | > 0.5 | [13] |

| Calcium Mobilization | Angiotensin II (Cell-based model) | 0.82 | [21] |

| Calcium Mobilization | CRP / Thrombin | Not explicitly stated, but used for UHTS of >16,000 compounds. | [6][16] |

| Table 3: IC50 Values of Standard Antiplatelet Agents in HTS-Relevant Assays | ||||

| Compound | Target | Assay Type | Agonist | Reported IC50 / Effect |

| Tirofiban | GPIIb/IIIa | Platelet Aggregation | - | ~37 nM |

| Clopidogrel (parent compound) | P2Y12 (pro-drug) | Washed Platelet Aggregation | ADP (6 µM) | 1.9 µM (requires in vitro incubation) |

| Clopidogrel active metabolite | P2Y12 | Light Transmission Aggregometry | ADP (5 µM) | Levels correlate with inhibition; not a direct IC50. |

| Aspirin | COX-1 | Thromboxane (TX) B2 Formation | Arachidonic Acid | HTPR cutoff defined at >209.8 ng/mL TXB2.[22] |

| AF299 (Screening Hit) | GPVI Pathway | Calcium Mobilization | CRP (10 µg/mL) | 48.6 µM |

| ANO61 (Screening Hit) | PAR1/4 Pathway | Calcium Mobilization | Thrombin (4 nM) | 47.7 µM |

Note: IC50 values can vary significantly based on experimental conditions (e.g., agonist concentration, platelet source, incubation time). Clopidogrel is a pro-drug, and its activity is dependent on metabolic activation, which is not present in standard in vitro assays unless the active metabolite is used.[23][24]

Detailed Experimental Protocols

The following are generalized protocols synthesized from established methods.[5][6][13] Researchers should optimize parameters such as agonist concentration, incubation time, and platelet count for their specific experimental setup.

Protocol 1: Microplate-Based Light Transmission Aggregometry

-

Principle: This protocol measures agonist-induced platelet aggregation in a 96-well plate by quantifying the change in absorbance.[5]

-

Reagents and Materials:

-

Human whole blood collected in sodium citrate tubes.

-

Tyrode's buffer.

-

Platelet agonists (e.g., ADP, Thrombin, Collagen).

-

Clear, flat-bottom 96-well microplates.

-

Microplate reader with shaking capability and temperature control (37°C).

-

-

Platelet Preparation:

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging whole blood at 150-200 x g for 15 minutes at room temperature.[5]

-

Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at 1500-2000 x g for 10 minutes. PPP serves as a blank/100% aggregation control.

-

Adjust PRP platelet count if necessary (typically 2.5-3.0 x 10⁸ platelets/mL).[5]

-

-

Assay Procedure:

-

Add test compounds (e.g., 1 µL of 100x stock in DMSO) to appropriate wells.

-

Add PRP to each well (e.g., 90 µL).

-

Incubate the plate for 5-10 minutes at 37°C to allow for compound activity.

-

Place the plate in the reader, set to 37°C with orbital shaking.

-

Add agonist (e.g., 10 µL of 10x stock) to initiate aggregation.

-

Measure absorbance (e.g., at 595 nm) kinetically for 5-10 minutes or as an endpoint reading.

-

-

Data Analysis:

-

Calculate % Aggregation: 100 * (Abs_PPP – Abs_Sample) / (Abs_PPP – Abs_PRP)

-

Calculate % Inhibition: 100 * (1 – (% Agg_Compound / % Agg_Vehicle))

-

Protocol 2: ATP Release Luminescence Assay

-

Principle: This protocol quantifies ATP released from platelet dense granules upon activation using a luciferin-luciferase reagent.[13]

-

Reagents and Materials:

-

Washed human platelets or PRP.

-

Platelet agonists.

-

Commercially available ATP releasing reagent (containing luciferase/luciferin).

-

Opaque, white 96- or 384-well microplates.

-

Luminometer plate reader.

-

-

Platelet Preparation:

-

Prepare washed platelets by centrifuging PRP in the presence of an anticoagulant (e.g., ACD) and prostacyclin (PGI2), followed by resuspension in a suitable buffer like Tyrode's.

-

Adjust platelet concentration (e.g., 2 x 10⁷ platelets/mL).[13]

-

-

Assay Procedure:

-

Add test compounds to wells of the white microplate.

-

Add the platelet suspension (e.g., 100 µL).[13]

-

Add the ATP releasing reagent to each well.

-

Incubate for 2-5 minutes at 37°C.

-

Add agonist to initiate secretion.

-

Immediately measure luminescence in the plate reader.

-

-

Data Analysis:

-

The raw luminescence signal (Relative Light Units, RLU) is proportional to ATP concentration.

-

Calculate % Inhibition based on the reduction in RLU in compound-treated wells compared to vehicle-treated wells.

-

Protocol 3: Calcium Mobilization Assay

-

Principle: This protocol measures agonist-induced increases in intracellular calcium using a fluorescent dye.[5][6]

-

Reagents and Materials:

-

Washed human platelets.

-

Fluorescent Ca2+ dye (e.g., Fluo-4 AM).

-

Platelet agonists.

-

Black, clear-bottom 96- or 384-well microplates.

-

Fluorescence plate reader with kinetic reading capability and injectors.

-

-

Platelet Preparation & Dye Loading:

-

Prepare washed platelets as described in Protocol 2.

-

Incubate platelets with Fluo-4 AM (e.g., 1-2 µg/mL) for 10-30 minutes at 37°C in the dark to allow dye loading.[5]

-

Optionally, wash platelets to remove extracellular dye. Resuspend in buffer containing CaCl₂ (e.g., 1-2 mM).

-

-

Assay Procedure:

-

Dispense dye-loaded platelets into the microplate wells containing test compounds.

-

Place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading for several cycles.

-

Using an injector, add agonist to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity (e.g., every 1-2 seconds for 1-2 minutes).

-

-

Data Analysis:

-

The change in fluorescence (F - F₀) or the ratio (F/F₀) is calculated, where F₀ is the baseline fluorescence.

-

The peak fluorescence or the area under the curve (AUC) can be used for analysis.

-

Calculate % Inhibition based on the reduction in the signal in compound-treated wells.

-

Conclusion

The adaptation of platelet function assays to high-throughput formats has revolutionized the discovery of novel antiplatelet therapeutics. Microplate-based assays measuring aggregation, ATP secretion, and calcium mobilization offer robust, scalable, and cost-effective platforms for primary screening of large compound libraries. Each assay provides a unique window into the complex process of platelet activation, and a multi-assay approach is often employed for hit validation and mechanism-of-action studies. By leveraging these advanced screening technologies and a deep understanding of platelet signaling biology, researchers can accelerate the identification and development of the next generation of antiplatelet drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effect of early high-loading-dose tirofiban on platelet activity in patients with acute ST-segment elevation myocardial infarction undergoing primary percutaneous coronary intervention] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultra-high throughput-based screening for the discovery of antiplatelet drugs affecting receptor dependent calcium signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prediction of antiplatelet effects of aspirin in vivo based on in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]